![molecular formula C19H21ClN2O4S B5156634 1-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B5156634.png)
1-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, which include a benzenesulfonyl group, a chlorinated methoxyphenyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride and a base such as triethylamine.
Attachment of the Chlorinated Methoxyphenyl Group: This step involves the coupling of the chlorinated methoxyphenyl group to the piperidine ring, typically through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by forming stable complexes, thereby affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
- 1-(benzenesulfonyl)-N-(5-chloro-3-methoxyphenyl)piperidine-4-carboxamide
- 1-(benzenesulfonyl)-N-(5-chloro-2-ethoxyphenyl)piperidine-4-carboxamide
Uniqueness
1-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the 5-chloro-2-methoxyphenyl group enhances its binding affinity to molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-26-18-8-7-15(20)13-17(18)21-19(23)14-9-11-22(12-10-14)27(24,25)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTLMXIDZFJWTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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